molecular formula C11H12BrNO2 B13504373 Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13504373
M. Wt: 270.12 g/mol
InChI Key: HKBOCLWPQRDUFV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic β-keto ester derivative featuring an amino group at the 2-position and a bromine substituent at the 5-position of the indene core. The amino group enhances nucleophilicity, while the bromine enables cross-coupling reactions, making it versatile for further functionalization .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-10(14)11(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6,13H2,1H3

InChI Key

HKBOCLWPQRDUFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2=C(C1)C=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation

Based on the available literature and patent disclosures, a representative synthetic route can be described as follows:

Step Reaction Type Reagents/Conditions Description
1 Halogenation Bromination of 2,3-dihydro-1H-indene derivative Introduction of bromine at the 5-position using brominating agents under controlled temperature.
2 Esterification Reaction with methylating agents (e.g., methylcarbonate) and sodium hydride in toluene Formation of methyl ester at the 2-carboxylate position by esterification under reflux.
3 Amination Introduction of amino group via nucleophilic substitution or Buchwald–Hartwig amination Amination at the 2-position, often using amine sources under catalytic conditions.
4 Purification Chromatography or crystallization Isolation of pure this compound.

In a patented method for a related compound, sodium hydride and methylcarbonate in toluene are heated to reflux, and the halogenated indene derivative is added dropwise over 1.5 to 3 hours to form an intermediate methyl ester. Subsequent acidification with hydrochloric acid and oxidation steps involving chiral auxiliaries (e.g., cinchonine) can improve yield and optical purity.

Industrial Scale Considerations

Industrial synthesis adapts these steps to larger scale with continuous flow reactors and optimized purification techniques such as chromatographic separation or crystallization to maximize yield and purity. Reaction parameters such as temperature, molar ratios, solvent volumes, and reaction times are finely tuned to improve efficiency and reduce costs.

Chemical Reaction Analysis

Types of Reactions Involved

Common Reagents and Conditions

Reaction Reagents/Conditions Purpose
Halogenation Bromine or N-bromosuccinimide (NBS), solvent Bromine introduction
Esterification Methylcarbonate, sodium hydride, toluene, reflux Methyl ester formation
Amination Amines, catalysts (e.g., palladium complexes), bases Amino group installation
Acidification Concentrated hydrochloric acid, ice Intermediate isolation
Oxidation Chiral auxiliaries (e.g., cinchonine), oxidants Optical purity enhancement

Yield and Purity Optimization

  • Controlled dropwise addition of reactants to manage reaction rate.
  • Maintaining reaction pH between 2-3 during acidification.
  • Use of chiral catalysts or auxiliaries to enhance enantiomeric excess (reported 80-83% optical purity).
  • Reaction temperature control (e.g., 40-45 °C during oxidation) to maximize product formation.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Sodium hydride (mol ratio) 2-3 equiv relative to substrate Base for deprotonation and esterification
Methylcarbonate (mol ratio) 3.5-4.5 equiv Methylating agent
Solvent Toluene Used for reflux and reaction medium
Reaction temperature Reflux (~110 °C), 40-45 °C (oxidation) Controlled for each step
Reaction time 1.5-3 h (addition), 3-5 h (acidification), 12 h (oxidation) Stepwise durations
pH during acidification 2-3 Maintained by HCl and ice mixture
Yield 75-78% Reported in patent literature
Optical purity (ee) 80-83% Achieved by chiral oxidation step

Research Findings and Applications

  • The compound serves as a key intermediate in the synthesis of biologically active molecules, including selective inhibitors targeting discoidin domain receptor 1 (DDR1).
  • Its bromine and amino functionalities allow further derivatization for medicinal chemistry applications.
  • The preparation methods emphasize stereochemical control and high purity for pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo further esterification.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted indene derivatives, while oxidation can produce indene ketones or alcohols.

Scientific Research Applications

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with analogs differing in substituents, ester groups, and functional groups. Key structural and reactivity differences are highlighted.

Substituent Variations at the 2-Position

Table 1: Substituent Comparison at the 2-Position
Compound Name Substituent (Position) Ester Group Molecular Formula Key Features/Reactivity
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate 2-NH₂, 5-Br Methyl C₁₂H₁₂BrNO₂ Amino group enables nucleophilic reactions; bromine allows cross-coupling .
Methyl 5-bromo-2-(difluoromethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3d) 2-CF₂H, 5-Br, 1-O Methyl C₁₂H₉BrF₂O₃ Difluoromethyl increases lipophilicity; oxo group enhances electrophilicity .
Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate 2-Boc-NH₂, 5-Cl Ethyl C₁₈H₂₂ClNO₄ Boc-protected amino improves stability; chlorine offers alternative reactivity .
Methyl 2-Benzyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (2a) 2-Benzyl, 1-O Methyl C₁₈H₁₆O₃ Benzyl group introduces steric bulk; oxo group facilitates cyclization .

Key Findings :

  • The amino group in the target compound distinguishes it from analogs with oxo (e.g., 3d) or benzyl (2a) substituents, enabling unique reactivity in hydrogen bonding and nucleophilic substitutions.
  • .
  • Difluoromethyl in 3d increases lipophilicity, which may improve membrane permeability in biological applications .

Ester Group Variations

Table 2: Ester Group Comparison
Compound Name Ester Group Key Impact on Reactivity/Applications
This compound Methyl Smaller ester group reduces steric hindrance, favoring catalytic reactions.
Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride Ethyl Ethyl ester may alter solubility and hydrolysis rates compared to methyl .
Tert-Butyl 2-Benzyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (2c) Tert-butyl Bulkier ester group slows reaction kinetics but improves crystallinity .

Key Findings :

  • Methyl esters (e.g., target compound) are more reactive in nucleophilic acyl substitutions than ethyl or tert-butyl analogs.
  • Ethyl esters () are preferred in pro-drug formulations due to slower hydrolysis in vivo.

Functional Group Impact on Reactivity

Table 3: Reactivity in Catalytic Reactions
Compound Name Reaction Type Outcome/Selectivity Reference
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Organocatalytic α-amination Low enantioselectivity (13–36% ee) .
This compound Potential α-amination Amino group may improve enantioselectivity via hydrogen bonding (predicted).
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate Friedel-Crafts alkylation Methoxy group directs electrophilic substitution to specific positions .

Key Findings :

  • The amino group in the target compound could enhance enantioselectivity in organocatalytic reactions compared to oxo analogs, which show poor selectivity .
  • Bromine at the 5-position enables Suzuki or Ullmann couplings, as demonstrated in Pd/C-mediated arylations ().

Biological Activity

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 2091165-61-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂BrNO₂
  • Molecular Weight : 270.13 g/mol
  • CAS Number : 2091165-61-4

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in critical signaling pathways.

1. Inhibition of Kinases

A study focusing on related indene derivatives demonstrated their ability to inhibit discoidin domain receptor 1 (DDR1), a receptor implicated in cancer progression. One compound showed a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, suggesting that this compound could exhibit similar inhibitory effects due to structural similarities .

2. Antioxidant Activity

Compounds containing bromine in their structure have been associated with antioxidant properties. The presence of bromine may enhance the electron-withdrawing ability, thus stabilizing radical species and potentially contributing to reduced oxidative stress in biological systems .

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays indicated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Case Studies and Research Findings

StudyFindings
DDR1 Inhibition Study A derivative exhibited IC50 = 14.9 nM against DDR1, inhibiting collagen-induced signaling and suppressing pancreatic cancer cell colony formation .
Antioxidant Activity Analysis Brominated compounds showed enhanced radical scavenging activity, indicating potential protective effects against oxidative damage .
Antimicrobial Activity Assessment Related compounds demonstrated significant inhibition of bacterial growth, suggesting a possible application in treating infections .

Q & A

Q. What are the key synthetic routes for Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including bromination, esterification, and cyclization. For example:

  • Bromination : Use of electrophilic brominating agents (e.g., N-bromosuccinimide) to introduce bromine at the 5-position.
  • Amination : Reductive amination or nucleophilic substitution to introduce the amino group.
  • Esterification : Methyl ester formation via acid-catalyzed reactions with methanol.

Q. Critical factors :

  • Temperature control (e.g., -78°C for stereoselective steps) .
  • Catalysts like Pd/C for hydrogenation or tert-butyl hydroperoxide (TBHP) for oxidation .
  • Solvent choice (e.g., THF or ethanol) to stabilize intermediates .

Table 1 : Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 0°C65–75
EsterificationH2SO4, MeOH, reflux80–85
Stereoselective stepTBHP (70% in H2O), THF, -78°C68

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and diastereomer ratios .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O at ~1740 cm⁻¹) .

Methodological tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in dihydroindene scaffolds .

Q. What common chemical transformations are feasible for this compound, and how do functional groups influence reactivity?

  • Oxidation : The ester group can be hydrolyzed to carboxylic acids under acidic/basic conditions .
  • Substitution : Bromine at the 5-position is reactive in Pd-mediated cross-coupling (e.g., Suzuki reactions) .
  • Reduction : Amino groups can be acetylated or alkylated to modify solubility/bioactivity .

Key consideration : Steric hindrance from the dihydroindene ring may slow nucleophilic attacks at the 2-position .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis, such as diastereomer formation?

  • Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) for asymmetric amination .
  • Chromatographic resolution : Employ chiral stationary phases in HPLC to separate diastereomers .
  • Computational modeling : DFT calculations predict transition states to optimize stereoselectivity .

Case study : TBHP-mediated oxidation achieved 99% enantiomeric excess (ee) in a related indene carboxylate .

Q. What strategies resolve contradictory data in reaction mechanisms or bioactivity studies?

  • Cross-validation : Compare NMR, HRMS, and X-ray crystallography data to confirm structural assignments .
  • Dose-response assays : Replicate bioactivity studies (e.g., antimicrobial IC50) under standardized conditions .
  • Isotopic labeling : Track reaction pathways (e.g., 13C-labeled esters to study hydrolysis kinetics) .

Example : Conflicting reports on anticancer activity may arise from impurity profiles; purify via recrystallization (hexane/EtOAc) .

Q. How to design experiments evaluating bioactivity, given structural similarities to pharmacologically active indene derivatives?

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., chloro/fluoro substitutions) and test against target enzymes .
  • In vitro assays : Use cell lines (e.g., HeLa) for cytotoxicity screening, with controls for apoptosis (caspase-3 activation) .
  • Molecular docking : Simulate interactions with biological targets (e.g., 5-HT7 receptors) to prioritize analogs .

Table 2 : Bioactivity Data for Structural Analogs

CompoundIC50 (μM)TargetReference
Methyl 5-chloro-1-oxo-indene carboxylate12.3Cancer cell lines
Ethyl 5-fluoro-indene carboxylate8.7Antimicrobial

Q. What mechanistic insights exist for functionalization reactions (e.g., bromine substitution or ester hydrolysis)?

  • Electrophilic aromatic substitution : Bromine incorporation is directed by electron-donating groups (e.g., methoxy) .
  • Ester hydrolysis : Proceeds via acid-catalyzed tetrahedral intermediate, with rate influenced by steric effects .
  • Pd-mediated coupling : Oxidative addition of bromine to Pd(0) facilitates cross-coupling with aryl boronic acids .

Advanced tool : Use kinetic isotope effects (KIE) to study rate-determining steps in hydrolysis .

Q. How can computational methods enhance synthetic or mechanistic studies of this compound?

  • Density Functional Theory (DFT) : Predict reaction barriers for bromination or amination steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Software recommendation : Gaussian for DFT, AutoDock for molecular docking .

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